(1-Cyclopropylpyrrolidin-3-yl)methanamine
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Overview
Description
(1-Cyclopropylpyrrolidin-3-yl)methanamine is an organic compound with the molecular formula C8H16N2 It is a derivative of pyrrolidine, featuring a cyclopropyl group attached to the nitrogen atom of the pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Cyclopropylpyrrolidin-3-yl)methanamine typically involves the reaction of cyclopropylamine with pyrrolidine derivatives under controlled conditions. One common method involves the use of a reductive amination reaction, where cyclopropylamine is reacted with a pyrrolidine aldehyde or ketone in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
(1-Cyclopropylpyrrolidin-3-yl)methanamine undergoes various chemical reactions, including:
Reduction: It can be reduced to form secondary amines using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: PhI(OAc)2 and TEMPO in mild conditions.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Aldehydes and ketones.
Reduction: Secondary amines.
Substitution: N-alkyl or N-acyl derivatives.
Scientific Research Applications
(1-Cyclopropylpyrrolidin-3-yl)methanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic applications.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of (1-Cyclopropylpyrrolidin-3-yl)methanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simpler analog without the cyclopropyl group.
Cyclopropylamine: Lacks the pyrrolidine ring.
N-Methylpyrrolidine: Similar structure but with a methyl group instead of cyclopropyl.
Uniqueness
(1-Cyclopropylpyrrolidin-3-yl)methanamine is unique due to the presence of both the cyclopropyl group and the pyrrolidine ring, which confer distinct chemical and biological properties. This combination enhances its stability, reactivity, and potential for diverse applications .
Properties
IUPAC Name |
(1-cyclopropylpyrrolidin-3-yl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c9-5-7-3-4-10(6-7)8-1-2-8/h7-8H,1-6,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEWUODUTOWYMCK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCC(C2)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30598107 |
Source
|
Record name | 1-(1-Cyclopropylpyrrolidin-3-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30598107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1017474-07-5 |
Source
|
Record name | 1-(1-Cyclopropylpyrrolidin-3-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30598107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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